molecular formula C11H12ClN3O B3147592 2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide CAS No. 627074-43-5

2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide

Cat. No. B3147592
M. Wt: 237.68 g/mol
InChI Key: LNQMYXSQADBAAE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of dye intermediates, such as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, which was discovered during the analysis of a commercially delivered dye intermediate (Drabina et al., 2009).
  • It has been identified as a by-product in the synthesis of other benzimidazole derivatives, highlighting its relevance in complex chemical reactions (Bai et al., 2013).

Chemical Properties and Reactions

  • Research has shown its role in the synthesis of drug precursors, specifically in the creation of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives. These compounds are significant for their acidity constants and protonation properties (Duran & Canbaz, 2013).

Biological Applications

  • The compound has been used in the development of antimicrobial nano-materials, particularly in the formation of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, which showed effectiveness against certain pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
  • Its derivatives have been synthesized and shown to possess anticancer activities, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Material Science and Corrosion Inhibition

  • It has been incorporated in the synthesis of new heterocyclic benzimidazole derivatives for studying their inhibitory properties on carbon steel corrosion, demonstrating significant potential in material science applications (Rouifi et al., 2020).

Pharmacology

  • Research includes the synthesis and biological evaluation of benzimidazole derivatives for potential anthelmintic activity, indicating its significance in pharmaceutical research (Sawant & Kawade, 2011).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, any health risks associated with exposure, and any precautions that should be taken when handling the compound.


Future Directions

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Please note that the availability of this information can vary greatly depending on the specific compound . For a less well-known or less widely studied compound, much of this information may not be available. In such cases, experimental studies may be necessary to determine these properties. Please consult with a qualified professional or researcher for more specific information.


properties

IUPAC Name

2-chloro-N-(1,2-dimethylbenzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-7-13-9-5-8(14-11(16)6-12)3-4-10(9)15(7)2/h3-5H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQMYXSQADBAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(1,2-dimethyl-1H-benzoimidazol-5-yl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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